N-Methylimidazo[1,2-a]pyridin-2-amine dihydrochloride
Description
Properties
Molecular Formula |
C8H11Cl2N3 |
|---|---|
Molecular Weight |
220.10 g/mol |
IUPAC Name |
N-methylimidazo[1,2-a]pyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C8H9N3.2ClH/c1-9-7-6-11-5-3-2-4-8(11)10-7;;/h2-6,9H,1H3;2*1H |
InChI Key |
VSOBJMWHNROLLS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN2C=CC=CC2=N1.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy: Condensation of 2-Aminopyridines with Aldehydes and Amines
The most common synthetic route to imidazo[1,2-a]pyridine derivatives involves the condensation of 2-aminopyridine with aldehydes and amines or isonitriles, often via multicomponent reactions such as the Groebke–Blackburn–Bienaymé reaction. This approach allows for the formation of the fused imidazo ring system through sequential condensation and cyclization steps.
Metal-free catalysis : Recent protocols utilize metal-free catalysts such as perchloric acid or iodine to promote the condensation under mild conditions, improving ecological profiles and scalability.
Mechanism : The reaction proceeds via initial formation of an imine or enamine intermediate between 2-aminopyridine and the aldehyde, followed by cyclization and deprotonation to yield the imidazo[1,2-a]pyridine core.
Specific Synthesis of this compound
While direct detailed synthetic procedures for this compound are limited in open literature, the compound is typically prepared by:
Starting materials : 2-aminopyridine derivatives and methylating agents or N-methylated precursors.
Stepwise approach : The methyl group is introduced on the nitrogen atom either before or after ring closure, followed by salt formation with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility and stability.
Example reaction conditions : Mild aqueous conditions with iodine as a catalyst have been shown to efficiently promote imidazo[1,2-a]pyridine formation at room temperature or slightly elevated temperatures, often with ultrasound assistance to reduce reaction time.
Iodine-Catalyzed Ultrasonic-Assisted Synthesis
A recent effective method involves the use of molecular iodine as a catalyst in aqueous media combined with ultrasonic irradiation:
Procedure : A mixture of 2-aminopyridine derivatives and methyl-containing aldehydes is sonicated with catalytic iodine in water at room temperature for short durations (about 30 minutes), followed by workup and purification.
Advantages : This method is environmentally friendly, avoids metals, and provides good yields with short reaction times.
Reaction monitoring : Thin-layer chromatography (TLC) is used to monitor reaction progress, and products are purified by recrystallization or chromatography.
Oxidative Cyclization Using Iodine and Potassium Iodide
Another approach involves oxidative cyclization mediated by iodine and potassium iodide:
Mechanism : Arylamines add to nitriles to form amidines, which undergo iodine-mediated oxidative C-N bond formation to cyclize into imidazo[1,2-a]pyridin-2-amine derivatives.
Scalability : This method is operationally simple and scalable, suitable for synthesizing various 2-amino substituted imidazo[1,2-a]pyridines.
Data Tables Summarizing Key Synthetic Protocols
Research Outcomes and Mechanistic Insights
Ecological Impact : The shift towards metal-free catalysts such as iodine and perchloric acid reduces environmental hazards associated with transition metals.
Mechanistic Pathways : The formation of imidazo[1,2-a]pyridines generally involves initial nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization and oxidation steps. For example, iodine acts as an electrophilic catalyst facilitating oxidative cyclization and C-N bond formation.
Yield and Selectivity : Ultrasonic assistance enhances reaction rates without significant temperature elevation, leading to high yields and clean products.
Salt Formation : Conversion to the dihydrochloride salt is typically achieved by treatment with hydrochloric acid, improving solubility and stability for biological applications.
Chemical Reactions Analysis
Types of Reactions
IMIDAZO[1,2-A]PYRIDIN-2-YL-METHYLAMINE DIHYDROCHLORIDE undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, metal-free oxidizing agents, and photocatalysts . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative coupling reactions can lead to the formation of various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
IMIDAZO[1,2-A]PYRIDIN-2-YL-METHYLAMINE DIHYDROCHLORIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of IMIDAZO[1,2-A]PYRIDIN-2-YL-METHYLAMINE DIHYDROCHLORIDE involves various molecular targets and pathways. Studies have shown that these derivatives can induce cell cycle arrest at the G2/M phase, inhibit tubulin polymerization, activate Caspase-3, and inhibit the PI3K/Akt/mTOR signaling pathway .
Comparison with Similar Compounds
Biological Activity
N-Methylimidazo[1,2-a]pyridin-2-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anti-tuberculosis properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound belongs to the imidazo[1,2-a]pyridine class of compounds, which are known for their diverse biological activities. The structural characteristics of imidazo[1,2-a]pyridines contribute to their pharmacological profiles, making them valuable in medicinal chemistry.
Activity Against Mycobacterium tuberculosis
Several studies have reported on the efficacy of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). For instance, a series of imidazo[1,2-a]pyridine-3-carboxamides demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM against replicating Mtb strains . Notably, compound 18 exhibited superior activity compared to existing clinical candidates like PA-824, especially against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains .
Table 1: Summary of Antimicrobial Activity Against Mtb
| Compound | MIC (μM) | Resistance Type |
|---|---|---|
| 13 | ≤1 | Sensitive |
| 18 | <0.03 | MDR/XDR |
| PA-824 | >14 | MDR |
The mechanism by which this compound exerts its antimicrobial effects may involve inhibition of essential bacterial targets. Recent studies suggest that imidazo[1,2-a]pyridine compounds may disrupt ATP homeostasis by targeting specific proteins such as QcrB in Mtb . This novel mechanism highlights the potential for developing new therapeutic strategies against drug-resistant TB.
Pharmacokinetics and Toxicity
Pharmacokinetic evaluations indicate that compounds in this class have varying absorption and metabolism profiles. For example, compound 13 showed moderate in vivo pharmacokinetics with an oral bioavailability (F) of approximately 35.8% and a half-life (t½) of 5 hours when administered to mice . Importantly, these compounds were evaluated for their safety profile; while some exhibited cytotoxic effects in cell lines like VERO cells, others demonstrated acceptable toxicity levels conducive for further development .
Case Studies and Clinical Trials
Clinical interest in imidazo[1,2-a]pyridine derivatives has led to several trials assessing their efficacy against TB. A notable study (NCT03563599) investigated the early bactericidal activity of a related compound, showing promising results in reducing viable mycobacterial load in sputum samples from infected patients . Such findings underscore the clinical relevance of this compound class.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Oxidative cyclization | 87 | 95 | I₂/KI, RT, 12 h | |
| Substitution reaction | 94 | 98 | Ethanol, 60°C, 6 h |
How can structural contradictions in crystallographic data for imidazo[1,2-a]pyridine derivatives be resolved?
Advanced Research Focus
Discrepancies in bond lengths or angles between X-ray diffraction (XRD) data and computational models (e.g., DFT) often arise from crystal packing effects or refinement errors. To address this:
- Refinement software : Use SHELXL with modern constraints (e.g., anisotropic displacement parameters) to improve accuracy .
- Validation tools : WinGX/ORTEP provides graphical analysis of thermal ellipsoids and hydrogen bonding, aiding in error detection .
- Cross-validation : Compare XRD data with NMR (e.g., ¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular integrity .
What advanced analytical techniques are recommended for assessing the purity of this compound?
Q. Basic Research Focus
- HPLC-UV/HRMS : Detects impurities at <0.1% levels using C18 columns (acetonitrile/water gradient) .
- ¹H NMR : Quantifies residual solvents (e.g., DMSO) via integration of proton signals .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N, Cl content) with <0.3% deviation .
Advanced Research Focus
For polymorph screening:
- PXRD : Distinguishes crystalline forms by comparing experimental patterns with simulated data from Mercury CSD .
- DSC/TGA : Identifies hydrate formation or decomposition temperatures, critical for stability studies .
How should researchers address discrepancies in biological activity data for imidazo[1,2-a]pyridine derivatives?
Advanced Research Focus
Contradictory IC₅₀ values across studies may stem from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation time) .
- Solubility effects : Use DMSO stock solutions at ≤0.1% to avoid cytotoxicity artifacts .
- Metabolite interference : Employ LC-MS to verify compound stability in biological matrices .
Example : In COX-2 inhibition studies, substituents at the 2-amino position significantly alter selectivity. Derivatives with 4-(methylsulfonyl)phenyl groups showed 10-fold higher activity than unsubstituted analogs .
What computational tools are suitable for modeling the pharmacological interactions of this compound?
Q. Advanced Research Focus
- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like COX-2 .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR models : Machine learning (e.g., LabMate.AI ) optimizes substituent selection for improved ADMET profiles .
What safety protocols are critical when handling this compound?
Q. Basic Research Focus
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods due to potential HCl release during hydrolysis .
- Waste disposal : Neutralize acidic byproducts with bicarbonate before aqueous disposal .
How can scalability challenges in synthesis be mitigated for preclinical studies?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
